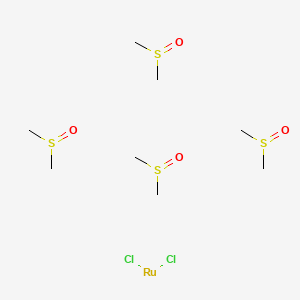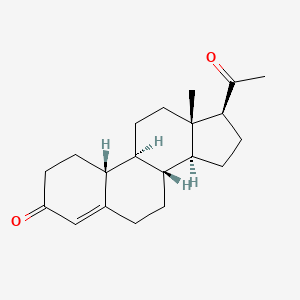
19-Norprogesterone
Overview
Description
19-Norprogesterone is a corticosteroid hormone.
Scientific Research Applications
Pharmacological Profile
- Progestational Activity : 19-Norprogesterone derivatives demonstrate significant progestational activity without androgenic, estrogenic, or glucocorticoid effects. These derivatives are considered "pure" progestational molecules due to their exclusive binding to the progesterone receptor (PR), minimizing interference with other steroid receptors (Sitruk-Ware, 2004).
Therapeutic Potential
- Anti-Ovulatory Agent : this compound has shown potential as an effective anti-ovulatory agent when administered through implants, vaginal rings, or percutaneous gels. Its non-androgenic nature suggests neutrality on metabolic factors and blood vessels, advantageous for avoiding acne (Sitruk-Ware, 2004).
- Neuroprotection : Studies indicate that this compound, combined with estrogen, can protect against glutamate toxicity in neuronal cultures. This suggests its potential utility in neuroprotection and in the treatment of neurodegenerative diseases like Alzheimer's (Nilsen & Brinton, 2002).
Cardiovascular and Metabolic Effects
- Cardiovascular Risk Markers : this compound derivatives do not exhibit androgenic effects and thus have no negative impact on lipid profiles, which is pertinent for cardiovascular health (Sitruk-Ware, 2000).
Diagnostic and Imaging Applications
- Positron Emission Tomography (PET) : Derivatives of this compound, like 21-[18F]fluoro-16 alpha-methyl-19-norprogesterone, have been explored for imaging progesterone receptor-positive tumors using PET, demonstrating selective uptake by target tissues (Verhagen et al., 1991).
Reproductive Physiology
- Antigonadotropic Activity : Studies reveal that this compound derivatives exhibit antigonadotropic activities, not mediated via the androgen receptor, suggesting their potential in reproductive health management (Couzinet et al., 1996).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Mechanism of Action
Target of Action
19-Norprogesterone, also known as 19-norpregn-4-ene-3,20-dione, is a steroidal progestin and a close analogue of the sex hormone progesterone . It primarily targets the progesterone receptor and the mineralocorticoid receptor (MR) . The progesterone receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy, while the MR is involved in the regulation of blood pressure and electrolyte balance .
Mode of Action
This compound interacts with its targets in a unique way. Unlike progesterone, which is an antagonist of the MR, this compound acts as a partial agonist of the MR . As a result, it produces mineralocorticoid effects such as sodium retention, polydipsia, and hypertension in animals .
Biochemical Pathways
The activity and potency of synthetic progestins like this compound are mostly evaluated via parameters associated with their endometrial effects, which are related to their interactions with progesterone, estrogen, androgen, glucocorticoid, and mineralocorticoid receptors . These interactions can lead to a range of downstream effects, including changes in gene expression and cellular function .
Pharmacokinetics
Like progesterone, this compound is very active as a progestogen parenterally but is only minimally active orally . This suggests that it has good bioavailability when administered through routes other than oral ingestion, such as injection . .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. As a partial agonist of the MR, it can produce mineralocorticoid effects such as sodium retention, polydipsia, and hypertension in animals . Furthermore, it has been shown to have a potent progestogenic activity, which can lead to changes in the endometrium and other tissues that are responsive to progesterone .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, the specific tissue environment, and the overall physiological state of the individual can all impact how this compound interacts with its targets and exerts its effects . .
Biochemical Analysis
Biochemical Properties
19-Norprogesterone plays a crucial role in biochemical reactions, particularly in the context of its progestogenic activity. It interacts with several enzymes and proteins, including the mineralocorticoid receptor (MR) and the progesterone receptor (PgR). Unlike progesterone, which acts as an antagonist of the MR, this compound acts as a partial agonist, leading to mineralocorticoid effects such as sodium retention . Additionally, this compound has a high affinity for the PgR, which is essential for its progestogenic activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mineralocorticoid pathway, leading to sodium retention and hypertension in animal models . Furthermore, this compound’s interaction with the PgR influences gene expression related to reproductive functions and cellular proliferation . These effects are crucial for its role in hormone replacement therapy and contraceptive applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific receptors. It binds to the MR with a higher affinity than progesterone, leading to partial agonist activity . This interaction results in mineralocorticoid effects, such as sodium retention. Additionally, this compound binds to the PgR, where it acts as a potent progestogen, influencing gene expression and cellular functions related to reproduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its progestogenic activity, although its mineralocorticoid effects may diminish over time . These temporal changes are essential for understanding its long-term applications in hormone therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits potent progestogenic activity without significant adverse effects . At higher doses, this compound can cause toxic effects, including hypertension and sodium retention due to its mineralocorticoid activity . These dosage-dependent effects are critical for determining safe and effective therapeutic doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to other steroidal compounds. It interacts with enzymes such as hydroxysteroid dehydrogenases, which play a role in its metabolism . These interactions can influence metabolic flux and the levels of various metabolites, impacting its overall biological activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It binds to serum proteins such as albumin, which facilitates its distribution throughout the body . This binding also affects its localization and accumulation in target tissues, influencing its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target receptors . Post-translational modifications, such as acetylation, can influence its localization and activity, directing it to specific cellular compartments . These modifications are essential for its precise biological functions.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUUMOOKVFONOM-GPBSYSOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197064 | |
| Record name | 19-Norprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472-54-8 | |
| Record name | 19-Norprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 19-Norprogesterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-Norprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 19-Norprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19-NORPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A5185976G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






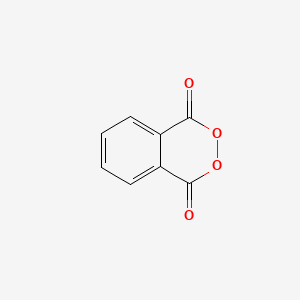
![(2S,5S,8S,9R,14R,15R,17R,21S,24R,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1209178.png)
![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B1209179.png)
![6-(3,4-Dimethoxyphenyl)-4-methoxy-1,3-dimethyl-8-cyclohepta[c]furanone](/img/structure/B1209183.png)
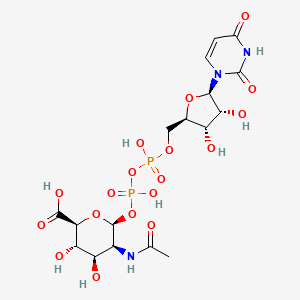
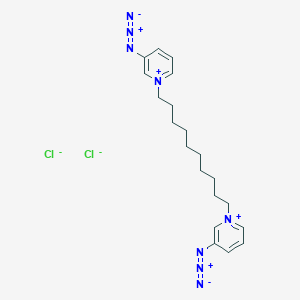

![[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B1209189.png)

